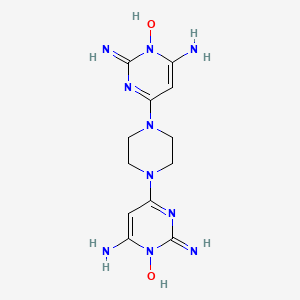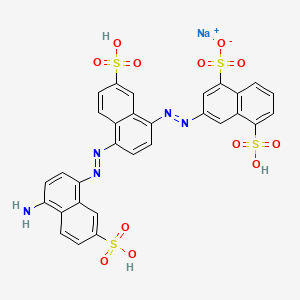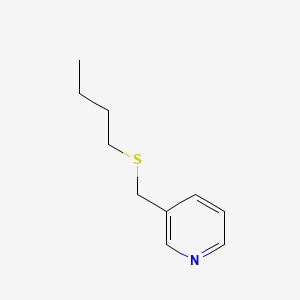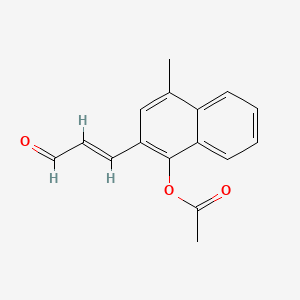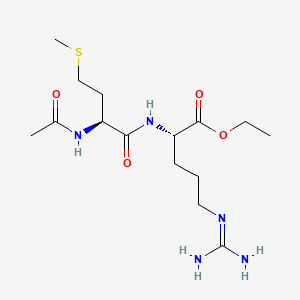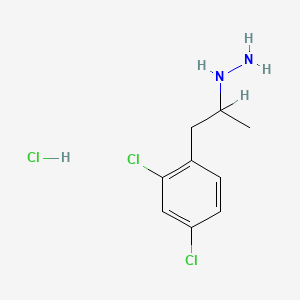
2-(Cyanoimino)-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanoimino)-1-pyrrolidineacetamide is an organic compound that belongs to the class of cyanoimino derivatives. This compound is characterized by the presence of a cyanoimino group attached to a pyrrolidine ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . This method is a one-pot three-component reaction that yields the desired compound efficiently. Another method involves the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoimino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanoimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-(Cyanoimino)-1-pyrrolidineacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyanoimino)-1-pyrrolidineacetamide can be compared with other cyanoimino derivatives, such as 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of cyanoimino, pyrrolidine, and acetamide moieties, which confer distinct chemical and biological properties.
List of Similar Compounds
- 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines
- Cyanoaminopyrimidines
- Spiro-pyrimidines
Properties
CAS No. |
151602-36-7 |
|---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2-cyanoiminopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-5-10-7-2-1-3-11(7)4-6(9)12/h1-4H2,(H2,9,12) |
InChI Key |
ZOBVZWRTRAJEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC#N)N(C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


